![molecular formula C13H12BrN3O3 B2770528 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034582-75-5](/img/structure/B2770528.png)
2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a useful research compound. Its molecular formula is C13H12BrN3O3 and its molecular weight is 338.161. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-{[1-(5-bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine (CAS Number: 2034398-70-2) is a novel pyrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrN3O4, with a molecular weight of 356.19 g/mol. The compound features a complex structure that integrates a bromofuran moiety with a pyrrolidine and pyrazine framework, which may contribute to its biological efficacy.
Property | Value |
---|---|
CAS Number | 2034398-70-2 |
Molecular Formula | C₁₄H₁₄BrN₃O₄ |
Molecular Weight | 356.19 g/mol |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cell Viability Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibits potent cytotoxicity with IC50 values comparable to established anticancer drugs.
Cell Line IC50 (µM) Treatment Duration HeLa 9.22 ± 0.17 48 hours MCF-7 12.50 ± 0.20 48 hours - Mechanism of Action : Flow cytometry analysis revealed that treatment with this compound resulted in cell cycle arrest at the sub-G1 phase, indicating apoptotic activity. This suggests that the compound may induce programmed cell death in cancer cells.
- Antiangiogenic Activity : The compound's ability to inhibit angiogenesis was assessed using the chick chorioallantoic membrane (CAM) assay. Results showed a marked reduction in blood vessel formation, supporting its potential as an antiangiogenic agent.
Other Biological Activities
In addition to its anticancer properties, derivatives of pyrazine have been reported to exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that similar compounds possess significant antimicrobial properties against bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structural motifs have shown potential in reducing inflammation, possibly through inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
A recent study focused on the synthesis and evaluation of related pyrazine derivatives demonstrated that structural modifications significantly influence biological activity. For instance, the introduction of different substituents on the pyrazine ring enhanced anticancer potency and selectivity towards tumor cells over normal cells.
Comparative Analysis
A comparative analysis of various pyrazine derivatives indicates that those containing halogenated furan moieties often exhibit superior biological activities compared to their non-halogenated counterparts.
Compound Name | Biological Activity |
---|---|
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Anticancer (IC50 = 4.64 µM) |
This compound | Anticancer (IC50 = 9.22 µM) |
3-(1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | Antimicrobial |
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAMAAYXFBACQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.